molecular formula C23H24N4O4 B2469270 N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900893-14-3

N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Katalognummer: B2469270
CAS-Nummer: 900893-14-3
Molekulargewicht: 420.469
InChI-Schlüssel: FIECAUHVDBAWEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(3-methoxyphenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-15-7-5-10-27-20(15)25-21-18(23(27)29)14-19(26(21)11-6-12-30-2)22(28)24-16-8-4-9-17(13-16)31-3/h4-5,7-10,13-14H,6,11-12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIECAUHVDBAWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the pyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly its potential in medicinal chemistry as an anticancer agent. The unique structural features of this compound contribute to its interaction with various biological targets.

Chemical Structure

The compound features a pyrimidine core with multiple functional groups, which enhances its biological activity. Its structural formula is represented as follows:

C26H30N4O3\text{C}_{26}\text{H}_{30}\text{N}_{4}\text{O}_{3}

Research indicates that N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide primarily acts through the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1). This inhibition disrupts DNA repair mechanisms in cancer cells, leading to increased genomic instability and subsequent cell death. Additionally, the compound exhibits anti-inflammatory properties, suggesting its potential application in treating inflammatory diseases.

Anticancer Activity

The compound's ability to inhibit PARP-1 makes it a candidate for combination therapies in cancer treatment. Studies have shown that similar compounds in the pyrimidine class possess significant anticancer properties by inducing apoptosis in cancer cells.

Anti-inflammatory Properties

N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators such as nitric oxide (NO) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This suggests potential therapeutic uses in conditions characterized by inflammation.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamideSimilar pyrimidine core with different substituentsAnticancer properties
6-(3-methoxypropyl)-10-methyl-2-oxo-N-(1-phenylethyl)-triazatricyclo[7.4.0.03,7]tridecaTriazine derivative with modified ringsAntibacterial activity
N-(o-tolyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidineDifferent aromatic substituentAnti-inflammatory effects

Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. Such properties enhance its therapeutic potential and suggest that it may be effectively utilized in clinical settings.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of similar compounds against various cancer cell lines. For instance:

  • Study on PARP Inhibition : A study demonstrated that compounds structurally similar to N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide significantly inhibited PARP activity in breast cancer cell lines.
  • Anti-inflammatory Evaluation : Another investigation reported that the compound reduced levels of pro-inflammatory cytokines in vitro.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrrolo[2,3-d]pyrimidine core in this compound?

  • Methodology : The core structure is synthesized via multi-step condensation and cyclization. For example:

  • Step 1 : Alkylation of a pyrrolo-pyrimidine precursor with 3-methoxypropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1-(3-methoxypropyl) substituent .

  • Step 2 : Amidation at the C2 position using 3-methoxyaniline in the presence of coupling agents (e.g., EDCI/HOBt) .

  • Key Optimization : Control reaction temperature (70–80°C) and solvent polarity to minimize byproducts.

    • Data Table :
StepReagents/ConditionsYield (%)Reference
13-Methoxypropyl bromide, K₂CO₃, DMF, 80°C65–75
23-Methoxyaniline, EDCI, HOBt, DCM, RT50–60

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodology :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to confirm purity (>95%) .

  • NMR : Key signals include:

  • ¹H NMR : Methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–8.2 ppm) .

  • ¹³C NMR : Carbonyl signals (δ 165–175 ppm) for the 4-oxo group .

  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

    • Example Data :
TechniqueKey Peaks/ValuesReference
¹H NMRδ 3.78 (s, 6H, OCH₃)
HRMS[M+H]⁺ = 505.2012 (calc. 505.2008)

Q. What in vitro bioactivity screening models are appropriate for initial assessment?

  • Methodology :

  • Antimycobacterial Activity : Use Mycobacterium smegmatis (Msmeg) and multidrug-resistant M. tuberculosis (MDR-Mtb) in liquid broth with MIC (minimum inhibitory concentration) assays .

  • Cytotoxicity : Test against mammalian cell lines (e.g., HEK293) to determine selectivity indices.

    • Data Table :
StrainMIC (µg/mL)Reference
Msmeg50
MDR-Mtb20

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize antimycobacterial activity?

  • Methodology :

  • Variation of Substituents : Synthesize analogs with modified methoxy groups (e.g., replacing 3-methoxy with 4-methoxy) or alkyl chains (e.g., varying propyl length) .

  • Binding Affinity Assays : Use surface plasmon resonance (SPR) to measure interactions with Ag85C, a key mycobacterial enzyme .

    • Example SAR Data :
Substituent ModificationMIC (MDR-Mtb, µg/mL)Binding ΔG (kcal/mol)
3-Methoxy (parent)20-9.2
4-Methoxy35-7.8

Q. What computational methods predict binding interactions with targets like Ag85C?

  • Methodology :

  • Docking Simulations : Use the FRIGATE algorithm to model ligand-enzyme interactions, focusing on hydrogen bonding with catalytic residues (e.g., Ser124, His262) .

  • Validation : Confirm binding via protein-observed NMR (e.g., chemical shift perturbations in Ag85C) .

    • Key Output :
Binding Site ResidueInteraction TypeDistance (Å)
Ser124H-bond2.1
His262π-π stacking3.8

Q. How can researchers address discrepancies in bioactivity data across different mycobacterial strains?

  • Methodology :

  • Efflux Pump Inhibition : Co-administer verapamil (an efflux inhibitor) with the compound to assess MIC reduction in resistant strains .

  • Transcriptomic Analysis : Compare gene expression profiles (e.g., inhA, katG) between Msmeg and MDR-Mtb to identify resistance mechanisms.

    • Example Finding :
StrainMIC (µg/mL)MIC + Verapamil (µg/mL)
MDR-Mtb208

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.